

Biological functions of Glycine-Arginine dipeptides.

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An In-depth Technical Guide on the Biological Functions of Glycine-Arginine Dipeptides

Audience: Researchers, scientists, and drug development professionals.

Introduction

Glycine-Arginine (GR) dipeptides are molecules composed of the amino acids glycine and arginine. Their biological significance is multifaceted and highly context-dependent, ranging from potential therapeutic effects to profound neurotoxicity. It is crucial to distinguish between the simple dipeptide (Gly-Arg) and the polymeric form, poly(GR), which are dipeptide repeat proteins (DPRs).

The GGGCC hexanucleotide repeat expansion in the first intron of the C9orf72 gene is the most common genetic cause of amyotrophic lateral sclerosis (ALS) and frontotemporal dementia (FTD).[1][2][2] This expansion leads to the production of five distinct DPRs through repeat-associated non-AUG (RAN) translation, including poly(GR).[1][2] Among these, the arginine-rich DPRs, poly(GR) and poly(PR), are considered the most toxic.[3][4][5]

This technical guide provides a comprehensive overview of the biological functions of GR dipeptides, with a primary focus on the pathogenic mechanisms of poly(GR) in C9orf72-related neurodegenerative diseases. It also briefly explores the potential neurotrophic functions of the simple Gly-Arg dipeptide.



Pathogenic Functions of Poly(GR) Dipeptide Repeats

The accumulation of poly(GR) is a key contributor to the pathology of C9orf72 ALS/FTD. Its toxicity manifests through multiple cellular mechanisms, primarily by disrupting fundamental cellular processes.

Nucleolar Stress and Impaired Ribosome Biogenesis

Poly(GR) peptides exhibit a strong propensity to localize within the nucleolus, the primary site of ribosome biogenesis.[2][6][7] This localization is not benign and leads to significant nucleolar stress.

- Interaction with Nucleolar Proteins: Poly(GR) directly interacts with key nucleolar proteins, such as Nucleophosmin-1 (NPM1), which is crucial for ribosome assembly and nucleolar integrity.[6][7] This interaction alters the liquid-like properties of the nucleolus, leading to its functional impairment.[6]
- Inhibition of rRNA Synthesis: The presence of poly(GR) in the nucleolus disrupts the synthesis of ribosomal RNA (rRNA), a critical step in the production of ribosomes.[2][8]
- Impaired Ribosome Biogenesis: By interfering with rRNA synthesis and the function of nucleolar proteins, poly(GR) ultimately impairs the assembly of new ribosomes.[2][6]

The disruption of ribosome biogenesis has profound consequences for cellular homeostasis, as it limits the cell's capacity for protein synthesis.

Mitochondrial Dysfunction and Oxidative Stress

Mitochondrial dysfunction is another prominent feature of poly(GR) toxicity.[4][9][10]

Direct Interaction with Mitochondrial Proteins: Proteomic studies have revealed that poly(GR) interacts with numerous mitochondrial proteins, including components of the electron transport chain.[9][10] A key interaction partner is ATP5A1, a subunit of ATP synthase.[9][11] This binding leads to the ubiquitination and degradation of ATP5A1, compromising ATP production.[9][11]



- Increased Oxidative Stress: The impairment of mitochondrial function leads to an increase in the production of reactive oxygen species (ROS), resulting in oxidative stress.[4][10]
- DNA Damage: Elevated oxidative stress contributes to DNA damage, further exacerbating cellular dysfunction.[10]

The combination of energy deficits and oxidative damage creates a toxic cellular environment that is particularly detrimental to high-energy-demand cells like neurons.

Alteration of Stress Granule Dynamics

Stress granules (SGs) are membrane-less organelles that form in response to cellular stress and are involved in regulating mRNA translation. Poly(GR) has been shown to perturb the dynamics of SGs.[6][12][13]

- Interaction with SG Components: Poly(GR) interacts with key proteins involved in SG formation, such as G3BP1.[13][14] This interaction can promote the aberrant formation of SGs even in the absence of stress.[13]
- Altered Physical Properties: The incorporation of poly(GR) into SGs alters their material
 properties, making them less dynamic and more prone to aggregation.[6][15] This can lead
 to the sequestration of essential RNA-binding proteins and mRNAs, further disrupting cellular
 function.

Impaired Translation Elongation and Ribotoxic Stress

Recent evidence indicates that poly(GR) can directly interfere with the process of protein synthesis.

- Inhibition of Translation Elongation: Poly(GR) has been shown to inhibit global translation by causing ribosomes to stall during the elongation phase of protein synthesis.[16]
- Induction of Ribotoxic Stress Response: The stalling of ribosomes triggers a ribotoxic stress response (RSR), a cellular signaling cascade that can lead to apoptosis.[16] This response is mediated by the kinase ZAKα and results in the phosphorylation of p38, promoting cell death.[16]



Potential Neurotrophic Functions of the Gly-Arg Dipeptide

In contrast to the toxicity of poly(GR) repeats, some evidence suggests that the simple Gly-Arg dipeptide may have beneficial effects. A study on soybean-derived peptides found that Gly-Arg can increase the expression of Brain-Derived Neurotrophic Factor (BDNF) in astrocytes.[17] BDNF is a key neurotrophin that supports the survival, growth, and differentiation of neurons. [17] This suggests that while the polymeric form is toxic, the simple dipeptide may have neuroprotective properties, a critical consideration for therapeutic development.

Quantitative Data on Poly(GR) Effects

The following tables summarize quantitative data from various studies on the effects of poly(GR).

Table 1: Cellular Toxicity of Poly(GR) Repeats

Cell Type	Poly(GR) Length	Observation	Quantitative Effect	Reference
Primary Cortical Neurons	GR50	Reduced survival over 14 days	Hazard Ratio: 1.455	[18]
Primary Motor Neurons	GR50	Reduced survival over 14 days	Hazard Ratio: 1.529	[18]
Primary Cortical Neurons	GR100	Reduced survival over 14 days	Hazard Ratio: 2.441	[18]
Primary Motor Neurons	GR100	Reduced survival over 14 days	Hazard Ratio: 2.062	[18]
HEK293 Cells	GRggggcc	Reduced 18S rRNA levels	~40% reduction	[8]
HEK293 Cells	GRggggcc	Reduced 28S rRNA levels	~50% reduction	[8]

Table 2: Protein Interactions of Poly(GR)



Assay	Poly(GR) Length	Interacting Proteins Identified	Key Functional Groups	Reference
BioID2 Proximity Labelling	GR125	113	Protein translation, signal transduction, RNA-binding	[19]
Interactome Screen	GR50	Not specified	RNA-binding proteins, proteins with low complexity domains	[7]

Experimental Protocols Cell Culture and Transfection for Toxicity Assays

This protocol is adapted from studies investigating poly(GR) toxicity in neuronal cells.[18][20]

- Cell Seeding: Plate primary cortical or motor neurons on poly-D-lysine coated coverslips in a 24-well plate at a density of 5 x 10⁴ cells/well.
- Transfection: Co-transfect neurons with plasmids encoding a fluorescent marker (e.g., td-tomato) and the GFP-tagged poly(GR) construct of interest (e.g., GR25, GR50, GR100) using Lipofectamine 2000.
- Longitudinal Imaging: Acquire images of the transfected neurons at regular intervals (e.g., every 24 hours) for up to 14 days using a high-content imaging system.
- Survival Analysis: Quantify the number of surviving double-positive (fluorescent marker and GFP-poly(GR)) neurons at each time point. Perform a log-rank test to assess survival differences between different poly(GR) constructs.

Immunofluorescence for Subcellular Localization



This protocol is based on methods used to visualize the localization of poly(GR) and its effect on cellular organelles.[7][21]

- Cell Culture and Transfection: Culture HeLa or NSC34 cells on coverslips and transfect with constructs expressing tagged poly(GR) (e.g., GFP-GR50).
- Fixation and Permeabilization: 24-48 hours post-transfection, wash cells with PBS, fix with 4% paraformaldehyde for 20 minutes, and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
- Blocking: Block non-specific antibody binding with 10% goat serum in PBS for 1 hour.
- Primary Antibody Incubation: Incubate with primary antibodies against proteins of interest (e.g., anti-NPM1, anti-Fibrillarin, anti-G3BP1) overnight at 4°C.
- Secondary Antibody Incubation: Wash with PBS and incubate with fluorescently-labeled secondary antibodies for 1 hour at room temperature.
- Staining and Mounting: Stain nuclei with DAPI and mount the coverslips on microscope slides.
- Imaging: Acquire images using a confocal microscope.

Co-immunoprecipitation for Interactome Analysis

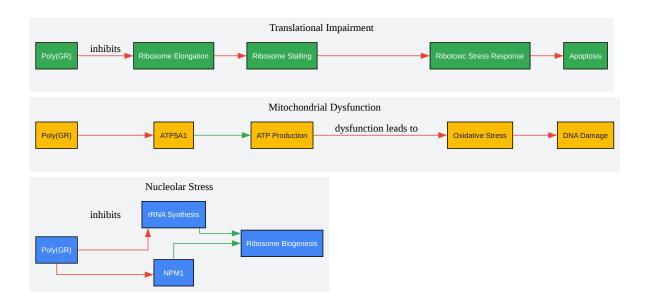
This protocol is a general workflow derived from studies identifying poly(GR) binding partners. [7][19]

- Cell Lysis: Transfect HEK293T cells with a vector expressing tagged poly(GR). After 48
 hours, lyse the cells in a non-denaturing lysis buffer containing protease inhibitors.
- Immunoprecipitation: Incubate the cell lysate with an antibody against the tag (e.g., anti-GFP) conjugated to magnetic beads overnight at 4°C.
- Washing: Wash the beads extensively with lysis buffer to remove non-specific binding proteins.
- Elution: Elute the bound proteins from the beads.



- Mass Spectrometry: Analyze the eluted proteins by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the interacting partners.
- Data Analysis: Use bioinformatics tools to identify proteins that are significantly enriched in the poly(GR) pulldown compared to a control immunoprecipitation.

Visualizations of Signaling Pathways and Workflows Signaling Pathways

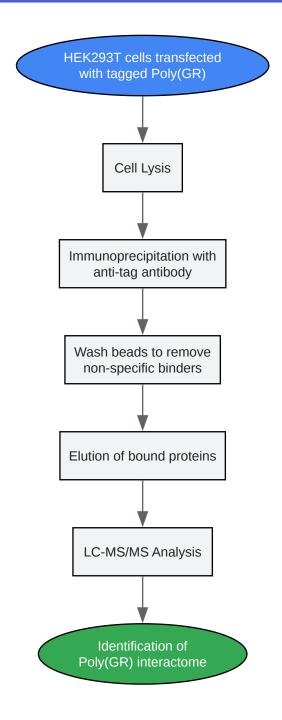


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Caption: Key pathogenic mechanisms of poly(GR) dipeptide repeats.

Experimental Workflow





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Caption: Workflow for Co-immunoprecipitation Mass Spectrometry.

Conclusion

Glycine-Arginine dipeptides have a dual nature. While the simple dipeptide may offer neuroprotective benefits, the polymeric poly(GR) species resulting from the C9orf72 repeat expansion is a potent neurotoxin. Its multifaceted pathogenic mechanisms, including the



induction of nucleolar and mitochondrial stress, alteration of stress granule dynamics, and impairment of translation, highlight its central role in the molecular pathology of C9orf72 ALS/FTD. Understanding these distinct biological functions is critical for the development of targeted therapeutic strategies for these devastating neurodegenerative diseases. Further research is warranted to fully elucidate the quantitative aspects of poly(GR) toxicity and to explore the potential therapeutic applications of the simple Gly-Arg dipeptide.

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